molecular formula C16H23N7O2S B2472179 N,N-dimethyl-4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-sulfonamide CAS No. 1226451-32-6

N,N-dimethyl-4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-sulfonamide

Cat. No. B2472179
CAS RN: 1226451-32-6
M. Wt: 377.47
InChI Key: YKURIZACHZWUCL-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-sulfonamide is a useful research compound. Its molecular formula is C16H23N7O2S and its molecular weight is 377.47. The purity is usually 95%.
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Scientific Research Applications

Multifunctional Antioxidants for Age-Related Diseases

  • Research Focus : The analogs of this compound, possessing free radical scavenger and chelating groups, have shown potential in treating age-related diseases like cataracts, age-related macular degeneration, and Alzheimer's dementia.
  • Key Findings : These compounds demonstrated protective effects against cell viability decrease and glutathione level reduction induced by hydrogen peroxide in various human cell lines (Jin, Randazzo, Zhang, & Kador, 2010).

Antimicrobial and Antimalarial Activity

  • Research Focus : Sulfonamide and amide derivatives containing piperazine ring and imidazo[1,2-b]pyridazine moiety were synthesized and screened for antimicrobial and antimalarial activities.
  • Key Findings : These compounds exhibited significant activity against various bacterial strains and also demonstrated antifungal and antimalarial properties (Bhatt, Kant, & Singh, 2016).

Phosphoinositide-3-Kinase Inhibitors

  • Research Focus : Research on the piperazine sulfonamide portion of PI3Kα inhibitors, including a variant of the compound , led to the discovery of analogs with good in vitro efficacy and pharmacokinetic parameters.
  • Key Findings : These analogs showed potential in inhibiting hepatocyte growth factor-induced Akt Ser473 phosphorylation, which is vital for cancer research and treatment (Lanman et al., 2014).

Crystal Engineering of Pharmaceutical Solvates

  • Research Focus : Utilizing crystal engineering principles, various solvates and salts involving sulfadiazine and pyridines, including N,N-dimethyl-4-aminopyridine, were synthesized.
  • Key Findings : This study helps understand the hydrogen bonding motifs and stability of these structures, which is essential for developing new pharmaceutical formulations (Elacqua et al., 2013).

Biological Screening and Fingerprint Applications

  • Research Focus : Investigation into benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide for antibacterial, antifungal, anthelmintic activity, and fingerprint detection.
  • Key Findings : Some compounds showed significant biological activities and potential in latent fingerprint analysis on various surfaces, indicating their use in forensic science (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).

properties

IUPAC Name

N,N-dimethyl-4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N7O2S/c1-13-5-4-6-14(17-13)18-15-7-8-16(20-19-15)22-9-11-23(12-10-22)26(24,25)21(2)3/h4-8H,9-12H2,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKURIZACHZWUCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N7O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-sulfonamide

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